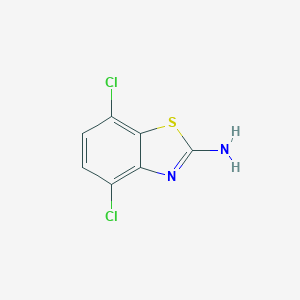

2-Amino-4,7-dichlorobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUNGWGACJPVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365971 | |

| Record name | 2-Amino-4,7-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815554 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1849-70-3 | |

| Record name | 4,7-Dichloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,7-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,7-dichlorobenzothiazole

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,7-dichlorobenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document outlines the primary synthetic route, detailed experimental protocols, and key characterization data.

Synthesis Pathway

The principal route for the synthesis of this compound involves the thiocyanation and subsequent cyclization of 2,5-dichloroaniline. This method is a variation of the classical Hugershoff reaction for the synthesis of 2-aminobenzothiazoles. The reaction proceeds by treating the aniline derivative with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.

The proposed reaction mechanism commences with the in-situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, from the oxidation of the thiocyanate salt. Subsequently, an electrophilic substitution occurs on the aromatic ring of 2,5-dichloroaniline to introduce a thiocyanate group. The intramolecular cyclization is then initiated by the nucleophilic attack of the amino group onto the carbon of the thiocyanate moiety, leading to the formation of the benzothiazole ring.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for related compounds and specific data for the target molecule.

Materials:

-

2,5-Dichloroaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 2,5-dichloroaniline in glacial acetic acid.

-

Addition of Thiocyanate: Add potassium thiocyanate (or ammonium thiocyanate) to the solution and stir until it is fully dissolved.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The precipitated crude product is collected by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Yield | 61% | [1] |

| Melting Point | 228-230 °C | [1] |

| ¹H NMR (DMSO-d₆) | δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 ppm (broad s, 2H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 120.6, 121.6, 127.9, 129.4 | [1] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Signaling Pathway Analogy (Logical Relationship)

While this is a chemical synthesis and not a biological signaling pathway, a similar logical flow can be depicted to show the progression from reactants to the final product through key intermediates.

References

Technical Guide: Chemical Properties of 2-Amino-4,7-dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-4,7-dichlorobenzothiazole. The information presented is intended to support research and development activities in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a dichlorinated derivative of the 2-aminobenzothiazole scaffold, a common structural motif in pharmacologically active compounds.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,7-dichloro-1,3-benzothiazol-2-amine | N/A |

| Molecular Formula | C₇H₄Cl₂N₂S | [1] |

| Molecular Weight | 219.09 g/mol | Calculated |

| CAS Number | Not found in searched resources | N/A |

| Appearance | White solid | [1] |

| Melting Point | 228-230 °C | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound. The following nuclear magnetic resonance (NMR) data has been reported.

Table 2: NMR Spectral Data of this compound

| Spectrum | Solvent | Chemical Shifts (δ) in ppm | Reference |

| ¹H NMR | DMSO-d₆ | 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H) | [1] |

| ¹³C NMR | DMSO-d₆ | 120.6, 121.6, 127.9, 129.4 | [1] |

Note: Infrared (IR) and Mass Spectrometry (MS) data for this compound were not available in the searched resources.

Experimental Protocols

Synthesis of this compound via Solid-Phase Synthesis

A reported method for the synthesis of this compound involves a traceless solid-phase protocol. This methodology is advantageous for the generation of compound libraries for screening purposes.

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Methodologies:

Step 1: Preparation of Resin-Bound N-acyl, N'-(2,5-dichlorophenyl)thiourea

-

Preparation of Resin-Bound Acyl-isothiocyanate: Start with a commercially available carboxy-polystyrene resin. The resin is converted to a resin-bound acyl-isothiocyanate through a two-step process as previously described in the literature.

-

Thiourea Formation: A mixture of the resin-bound acyl-isothiocyanate (1 equivalent) and 2,5-dichloroaniline (excess) in N,N-dimethylformamide (DMF) is stirred at room temperature overnight.

-

Washing: The solid-phase resin is then filtered and washed sequentially with N,N-dimethylformamide, acetone, and methanol to remove unreacted reagents.

Step 2: Cyclization to form the Resin-Bound Benzothiazole

-

Cyclization Reaction: The resin-bound N-acyl, N'-(2,5-dichlorophenyl)thiourea is suspended in a suitable solvent, and a cyclizing agent (e.g., bromine) is added. The reaction mixture is stirred to facilitate the intramolecular cyclization, forming the benzothiazole ring.

-

Washing: Following the cyclization, the resin is filtered and washed thoroughly to remove any soluble by-products and excess reagents.

Step 3: Cleavage to Yield the Final Product

-

Cleavage from Resin: The resin-bound this compound derivative is treated with a solution of hydrazine monohydrate in ethanol. This step cleaves the product from the solid support.

-

Isolation and Purification: The solution containing the cleaved product is separated from the resin by filtration. The solvent is evaporated, and the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1]

Signaling Pathways and Biological Activity

Information regarding the specific involvement of this compound in biological signaling pathways is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular dichlorinated analog.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The information provided should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Data for 2-Amino-4,7-dichlorobenzothiazole: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4,7-dichlorobenzothiazole could not be located.

This indicates a potential gap in the published research for this specific substituted benzothiazole. While spectroscopic data for various other chlorinated and substituted 2-aminobenzothiazoles are available, providing that information would not accurately address the specific request for the 4,7-dichloro isomer.

For researchers and drug development professionals, this lack of publicly available data presents both a challenge and an opportunity. The synthesis and subsequent detailed spectroscopic characterization of this compound would constitute a novel contribution to the field of medicinal and materials chemistry.

To aid researchers in the potential characterization of this compound, a general workflow for acquiring and analyzing the necessary spectroscopic data is provided below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Hypothetical Experimental Protocols

Should a researcher synthesize this compound, the following general protocols could be adapted for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum would be acquired using a standard pulse sequence. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectrum would be acquired using a proton-decoupled pulse sequence. Chemical shifts would be reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid, dry sample would be placed directly on the ATR crystal.

-

Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) using electrospray ionization (ESI).

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample solution would be infused into the ESI source. The mass spectrum would be acquired in positive or negative ion mode over a relevant m/z range. The data would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

The generation of this data would be invaluable to the scientific community, enabling further research into the properties and potential applications of this compound.

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4,7-dichlorobenzothiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the potential mechanisms of action for this class of compounds, with a particular focus on its relevance to oncology. While specific mechanistic data for 2-Amino-4,7-dichlorobenzothiazole is limited, it is recognized as a valuable scaffold for the development of potent inhibitors targeting key proteins in cancer-related pathways.[1] This document will delve into the known biological targets of various 2-aminobenzothiazole derivatives, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to 2-Aminobenzothiazoles

2-Aminobenzothiazoles are heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Their structural versatility allows for modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity. This compound, in particular, is noted for its potential as a building block in the synthesis of targeted therapeutic agents.[1] The dichloro-substitution at the 4 and 7 positions is suggested to enhance antifungal potency when compared to non-halogenated counterparts.[1]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival.

-

Signaling Pathway:

Caption: EGFR Signaling Pathway Inhibition. -

Quantitative Data:

| Compound | Target Cell Line(s) | IC50 (µM) | Reference |

| Derivative 12 | MCF-7 | 2.49 ± 0.12 | [2] |

| Derivative 12 | PC9 (mutant EGFR) | 1.05 ± 0.02 | [2] |

| Derivative 12 | HCC827 (mutant EGFR) | 3.43 ± 0.066 | [2] |

| Derivative 13 | HCT116, A549, A375 | 6.43 - 9.62 | [2] |

| Derivatives 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [2] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have been shown to inhibit VEGFR-2.

-

Quantitative Data:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 19 | VEGFR-2 | 0.5 | [2] |

| Derivative 20 | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | [2] |

c-MET Kinase Inhibition

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in cell proliferation, survival, and motility.

-

Quantitative Data:

| Compound | Target Cell Line(s) | IC50 (µM) | Target Enzyme | IC50 (nM) | Reference |

| Derivative 25 | MKN-45, H460, HT-29 | 0.01 - 0.18 | c-MET | 17.6 ± 1.17 | [2] |

Phosphoinositide 3-kinase (PI3K) / Akt / mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[5]

-

Signaling Pathway:

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition. -

Quantitative Data:

| Compound | Target Enzyme | IC50 (nM) | Reference |

| A derivative with a 2-(dialkylamino)ethylurea moiety | PI3Kα | 13 | [6] |

Other Potential Mechanisms of Action

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been investigated for other anticancer mechanisms.

Antitubercular Activity

A 2-aminobenzothiazole derivative was identified from a screen against Mycobacterium tuberculosis. Although initially thought to target the protein secretion pathway, further studies indicated a different, yet to be determined, mechanism of action.[7]

-

Quantitative Data:

| Compound | Target Strain | MIC (µM) | Cytotoxicity (HepG2 IC50, µM) | Reference |

| Seed Molecule 1 | M. tuberculosis (wild-type) | 47 ± 12 | 26 ± 12 | [7] |

| Seed Molecule 1 | M. tuberculosis (LepB-UE) | 25 ± 4.5 | 26 ± 12 | [7] |

| Derivative 8 | M. tuberculosis (wild-type) | 27 ± 17 | 21 ± 19 | [7] |

| Derivative 8 | M. tuberculosis (LepB-UE) | 18 ± 2.0 | 21 ± 19 | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Workflow:

Caption: MTT Assay Workflow. -

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole derivative and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Compound Addition: Add the 2-aminobenzothiazole derivative at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

-

Conclusion

The 2-aminobenzothiazole scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While the precise mechanism of action for this compound remains to be fully elucidated, the extensive research on its analogs strongly suggests that kinase inhibition is a primary mode of its potential anticancer activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future studies should focus on identifying the specific molecular targets of this compound and evaluating its efficacy in preclinical cancer models.

References

- 1. This compound | 1849-70-3 | Benchchem [benchchem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 2-Amino-4,7-dichlorobenzothiazole: A Technical Guide

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Furthermore, this guide presents available solubility data for structurally related benzothiazole analogs to offer a comparative context for researchers undertaking the experimental determination of the solubility of 2-Amino-4,7-dichlorobenzothiazole.

Physicochemical Properties of Related Benzothiazole Analogs

To provide a foundational understanding, the following table summarizes the known physical and chemical properties of a closely related compound, 2-Amino-4-chlorobenzothiazole. These properties can offer insights into the expected behavior of the dichlorinated analog.

| Property | Value | Reference |

| Compound | 2-Amino-4-chlorobenzothiazole | |

| CAS Number | 19952-47-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅ClN₂S | [1][2][3] |

| Molecular Weight | 184.64 g/mol | [2] |

| Appearance | White to amber powder/crystal | [2] |

| Melting Point | 202 - 207 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2][4] |

Solubility Profile of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of other benzothiazole derivatives has been documented. This information can serve as a useful benchmark.

| Compound | Solvent(s) | Solubility |

| Benzothiazole | Ether | Very soluble |

| Acetone | Soluble | |

| Water | Slightly soluble (4.3 mg/mL at 25 °C) | |

| 2-Amino-4-phenyl thiazole | Ethanol | ~12 mg/mL |

| DMSO | ~10 mg/mL | |

| Dimethyl formamide (DMF) | ~10 mg/mL | |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.1 mg/mL in a 1:10 ethanol:PBS solution)[6] | |

| 2-Amino-4-methylbenzothiazole | Not specified | Less than 1 mg/mL at 75 °F |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a systematic experimental approach is required. The following protocols describe the equilibrium solubility method, which is a reliable technique for generating accurate solubility data.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge

General Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). This step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification of the Solute :

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Using HPLC :

-

Develop a suitable HPLC method for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry :

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility :

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Conclusion

While direct quantitative solubility data for this compound is not currently found in the public domain, this technical guide provides researchers with the necessary framework to determine this crucial parameter. By following the detailed experimental protocols outlined, scientists and drug development professionals can generate reliable and accurate solubility data for this compound in a variety of solvents. The provided data on related compounds serves as a valuable reference point for these investigations. The systematic determination of solubility is a fundamental step in the characterization of any new chemical entity and is essential for its subsequent development and application.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 2-Amino-4,7-dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of 2-Amino-4,7-dichlorobenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a detailed, generalized experimental protocol based on established methodologies for analogous benzothiazole derivatives and pharmaceutical compounds.[1][2][3][4] Furthermore, it presents a framework for data interpretation and visualization to guide researchers in their investigations of the thermal properties of this and similar molecules.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.[1][2] For pharmaceutical compounds such as this compound, TGA provides critical insights into purity, solvent/water content, and degradation profiles, which are essential for drug development and quality control.[1][3][4]

The thermal decomposition of chlorinated organic compounds, including chlorinated benzothiazoles, is a complex process that can be elucidated using TGA. The analysis of decomposition temperatures and weight loss steps can provide information about the bond strengths within the molecule and the potential formation of volatile byproducts.

Data Presentation

| Parameter | Value | Unit | Description |

| Initial Decomposition Temperature (Tonset) | 250 - 300 | °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 300 - 350 | °C | The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG). |

| Weight Loss (Step 1) | 5 - 10 | % | Potential initial weight loss due to the release of adsorbed water or residual solvents. |

| Decomposition Temperature Range (Step 2) | 300 - 450 | °C | The primary temperature range over which the main structure of the molecule decomposes. |

| Weight Loss (Step 2) | 60 - 80 | % | The percentage of mass lost during the primary decomposition phase. |

| Residual Mass @ 600°C | < 10 | % | The percentage of the initial mass remaining at the end of the experiment, which could correspond to char or inorganic residues. |

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following protocol is a generalized procedure suitable for the analysis of this compound.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should also have a system for controlling the atmosphere around the sample.

Sample Preparation

-

Ensure the this compound sample is homogenous and representative of the batch being tested.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

TGA Instrument Setup and Measurement

-

Atmosphere: Purge the furnace and balance housing with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common starting point and can be varied to study kinetic effects.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Analysis

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve with respect to temperature (DTG curve). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (DTG peaks), and the percentage of mass loss for each decomposition step.

-

Quantify the residual mass at the final temperature.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and logical relationships. The following diagrams, created using the DOT language, illustrate the TGA experimental workflow and a hypothetical thermal decomposition pathway for this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Caption: A plausible, high-level thermal decomposition pathway for this compound.

Conclusion

This technical guide has detailed a standardized approach for the thermogravimetric analysis of this compound. While specific experimental data for this compound remains to be published, the provided experimental protocol and data presentation framework offer a solid foundation for researchers. The TGA technique, when applied as described, will yield valuable information regarding the thermal stability and decomposition characteristics of this molecule, which is of significant interest to the fields of medicinal chemistry and drug development. It is recommended that future work focus on obtaining empirical TGA data for this compound to validate and refine the hypothetical models presented herein.

References

Methodological & Application

Application Notes & Protocols: 2-Amino-4,7-dichlorobenzothiazole in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2-Amino-4,7-dichlorobenzothiazole and its analogs as a scaffold in the discovery of novel anticancer agents. The information presented is based on published research on various 2-aminobenzothiazole derivatives and is intended to serve as a guide for researchers in this field.

Introduction

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their potential as anticancer agents, targeting various key pathways involved in tumor growth and proliferation.[2][3] While specific data on this compound is limited in the public domain, the broader class of 2-aminobenzothiazole derivatives has shown potent in vitro activity against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5] These compounds often exert their anticancer effects by inhibiting protein kinases, inducing apoptosis, and causing cell cycle arrest.[5][6][7]

Mechanism of Action and Signaling Pathways

Derivatives of 2-aminobenzothiazole have been shown to target several critical signaling pathways implicated in cancer progression. The primary mechanism often involves the inhibition of protein kinases that are overactive in cancer cells. Key pathways modulated by this class of compounds include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, leading to the downregulation of AKT and mTOR signaling and subsequently inducing apoptosis in cancer cells.[3][6]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Certain 2-aminobenzothiazole analogs have demonstrated inhibitory activity against EGFR, blocking downstream signaling cascades.[5][6]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by 2-aminobenzothiazole derivatives can disrupt the tumor blood supply.[5]

-

JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis. Downregulation of the JAK/STAT pathway has been observed with some benzothiazole derivatives.[6]

Below is a generalized diagram illustrating the potential points of intervention for 2-aminobenzothiazole derivatives in cancer cell signaling.

Caption: Potential signaling pathways targeted by 2-aminobenzothiazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives from published literature. It is important to note that these are not data for this compound itself but for structurally related compounds, providing an indication of the potential potency of this chemical class.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Compound 13[5] | HCT116 (Colon) | 6.43 ± 0.72 |

| A549 (Lung) | 9.62 ± 1.14 | |

| A375 (Melanoma) | 8.07 ± 1.36 | |

| Compound 20[5] | HepG2 (Liver) | 9.99 |

| HCT-116 (Colon) | 7.44 | |

| MCF-7 (Breast) | 8.27 | |

| Compound 24[5] | C6 (Glioma) | 4.63 ± 0.85 |

| A549 (Lung) | 39.33 ± 4.04 | |

| OMS5/OMS14[3] | A549 (Lung) & MCF-7 (Breast) | 22.13 - 61.03 |

| Compound 1d | HUH-7 (Liver) | 3.1 |

| MCF-7 (Breast) | 9.2 | |

| Compound 2a | HCT-116 (Colon) | 4.5 |

Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound Reference | Target Kinase | IC50 (µM) |

| Compound 12[5] | EGFR | 0.096 |

| Compound 13[5] | EGFR | 2.80 |

| Compound 20[5] | VEGFR-2 | 0.15 |

| Compound 21[5] | VEGFR-2 | 0.19 |

| OMS1/OMS2 (at 100 µM)[3] | PI3Kγ (% inhibition) | 47-48% |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer potential of 2-aminobenzothiazole derivatives. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: A simplified workflow for Western Blot analysis.

Conclusion

The 2-aminobenzothiazole scaffold represents a promising starting point for the development of novel anticancer agents. While further investigation into the specific activity of this compound is required, the methodologies and data presented for analogous compounds provide a solid foundation for future research. The protocols outlined above can be utilized to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this and other related compounds.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

Application Notes and Protocols: 2-Amino-4,7-dichlorobenzothiazole as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,7-dichlorobenzothiazole is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two chlorine atoms on the benzene ring and a reactive amino group at the 2-position provides multiple sites for functionalization, enabling the creation of diverse molecular scaffolds. This intermediate is of significant interest in medicinal chemistry, primarily for the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of other signaling pathway-related diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A solid understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂N₂S | |

| Molecular Weight | 219.09 g/mol | |

| Appearance | White solid | [5] |

| Melting Point | 228-230 °C | [5] |

| ¹H NMR (DMSO-d₆) | δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H) | [5] |

| ¹³C NMR (DMSO-d₆) | δ 120.6, 121.6, 127.9, 129.4, 131.9, 150.5, 167.7 | [5] |

| IR (cm⁻¹) | 3399, 3246, 1624, 1556 | [5] |

| HRMS (m/z) | Calculated for C₇H₅Cl₂N₂S⁺: 218.9551, Found: 218.9557 | [5] |

Application in the Synthesis of Kinase Inhibitors

The 2-aminobenzothiazole scaffold is a well-established pharmacophore for kinase inhibitors, mimicking the adenine portion of ATP and enabling competitive binding to the kinase catalytic domain.[1][3] Derivatives of this compound are explored as inhibitors of various kinases, including Raf, PI3K/mTOR, and CK2, which are key components of signaling pathways often dysregulated in cancer.[2][6][7]

Synthesis of N-(4,7-dichlorobenzothiazol-2-yl)

-Substituted Amides and Ureas

The primary amino group of this compound serves as a nucleophile for the synthesis of a wide range of amide and urea derivatives, which are common motifs in kinase inhibitors.

General Workflow for Synthesis of Amide and Urea Derivatives:

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-(4,7-dichlorobenzothiazol-2-yl)thiourea (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound, 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea.[8]

Materials:

-

This compound

-

Butyl isothiocyanate

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.0 eq).

-

Add butyl isothiocyanate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-100°C and stir for 15-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel containing ethyl acetate and saturated NaCl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization from ethanol to yield the desired 1-butyl-3-(4,7-dichlorobenzothiazol-2-yl)thiourea.

Expected Data for a Similar Compound (1-butyl-3-(4-chlorobenzothiazol-2-yl)thiourea):

| Parameter | Value |

| Yield | 9% (after purification) |

| Appearance | White crystals |

| ¹H NMR (DMSO-d₆) | δ 0.94 (t, 3H), 1.33-1.46 (m, 2H), 1.60-1.70 (m, 2H), 3.65-3.70 (m, 2H), 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H), 10.51 (s, 1H), 12.28 (s, 1H) |

| HRMS-ESI (m/z) | [M+H]⁺ calculated for C₁₂H₁₅N₃OS: 250.1020, found 250.1012 |

(Note: The data provided is for a closely related compound and should be used as a reference. Actual results for the 4,7-dichloro analog may vary.)

Application in Kinase Signaling Pathways

Derivatives of this compound can be designed to target key kinases in oncogenic signaling pathways. For instance, inhibition of the Raf/MEK/ERK and PI3K/Akt/mTOR pathways are common strategies in cancer drug development.

Simplified Raf/MEK/ERK Signaling Pathway and Inhibition:

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition:

Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Biological Activity

While specific data for kinase inhibitors derived directly from this compound is limited in publicly available literature, the broader class of 2-aminobenzothiazole derivatives has shown significant inhibitory activity against various kinases. The following table provides examples of IC₅₀ values for related compounds.

| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |

| Benzothiazole Amide/Urea Derivatives | Raf-1 | Potent to moderate inhibition | [2] |

| 2-Aminobenzothiazole Derivatives | PI3Kα | 1.03 nM (for compound 54) | [4] |

| 2-Aminobenzothiazole Derivatives | EGFR | 54.0 nM - 96 nM | [3] |

| Tetrahydrobenzo[d]thiazole Derivatives | CK2, GSK3β | 0.67 µM - 1.9 µM (for compound 1g) | [6] |

| Benzothiazole Derivatives | PI3K/mTOR | Potent dual inhibition | [7] |

This data is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of novel, biologically active compounds, particularly kinase inhibitors. Its straightforward functionalization allows for the creation of extensive libraries of derivatives for screening and lead optimization in drug discovery programs. The protocols and data presented here provide a foundation for researchers to explore the potential of this valuable synthetic building block. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Screening of 2-Amino-4,7-dichlorobenzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents. This document provides detailed protocols for the antimicrobial screening of 2-Amino-4,7-dichlorobenzothiazole derivatives and summarizes their potential efficacy against a range of microbial pathogens.

Data Presentation: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-aminobenzothiazole derivatives against selected bacterial and fungal strains, as reported in the scientific literature. It is important to note that the activity can vary significantly based on the specific substitutions on the benzothiazole ring.

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Compound Series 1 | 50 - 200 | 25 - 200 | 25 - 100 | - | [3] |

| Compound Series 2 | 0.025 mM - 2.609 mM | - | - | - | [4] |

| Compound 2j | - | - | 0.23 mg/mL | - | [5] |

| Compound 2d, 2k, 8 | - | 0.23 mg/mL | - | - | [5] |

| Isatin Hybrids (41c) | 12.5 | 12.5 | 3.1 | 6.2 | [6] |

| Sulfonamide Analogues (66c) | 6.2 | - | 6.2 | 3.1 | [6] |

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Compound Series 1 | 50 - >400 | 100 - >400 | [3] |

| Compounds A1, A2, A4, A6, A9 | Significant Activity | Significant Activity | [1] |

| Compound 1n, 1o | 4 - 8 | - | [7] |

Experimental Protocols

Detailed methodologies for key experiments in the antimicrobial screening of this compound derivatives are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standardized microbial inoculum (0.5 McFarland standard).

-

Test compound (this compound derivative) solution.

-

Positive control (standard antibiotic/antifungal).

-

Negative control (solvent, e.g., DMSO).

-

Sterile pipette tips and multichannel pipette.

-

Incubator.

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and growth control (broth and inoculum only). A sterility control well (broth only) should also be included.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Sterile cotton swabs.

-

Sterile cork borer or pipette tip.

-

Test compound solution at a known concentration.

-

Positive control antibiotic solution.

-

Solvent control (e.g., DMSO).

Procedure:

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of the MHA plate evenly to ensure confluent growth.[8]

-

-

Preparation of Wells:

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.[8]

-

-

Application of Test Compound:

-

Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

-

Add the positive control and solvent control to separate wells.

-

-

Incubation:

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]

-

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for the antimicrobial screening of a test compound.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes

Benzothiazole derivatives have been reported to exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[6][9] One of the proposed mechanisms involves the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and dihydroorotase.[6][9]

Caption: Proposed mechanism of action for benzothiazole derivatives.

References

- 1. jchr.org [jchr.org]

- 2. saspublishers.com [saspublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. benchchem.com [benchchem.com]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: N-acylation of 2-Amino-4,7-dichlorobenzothiazole

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acylation of 2-amino-4,7-dichlorobenzothiazole, a key synthetic transformation for the generation of novel derivatives with potential pharmacological activity. N-acylated 2-aminobenzothiazoles are recognized as privileged scaffolds in medicinal chemistry. The presence of dichloro-substitution on the benzene ring of the benzothiazole core can influence the reactivity of the 2-amino group. This protocol outlines a robust method using acyl chlorides as the acylating agent, which is a widely applicable and efficient approach for forming the desired amide bond.

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The N-acylation of the exocyclic amino group is a common strategy to explore the structure-activity relationship (SAR) of this class of compounds. The introduction of an acyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1]

The substrate of interest, this compound, features two electron-withdrawing chlorine atoms on the benzene ring. These substituents decrease the nucleophilicity of the 2-amino group, which may necessitate carefully optimized or more forcing reaction conditions compared to the unsubstituted 2-aminobenzothiazole.[1] The following protocol is based on established methods for the N-acylation of related 2-aminobenzothiazole derivatives and is adapted to address the specific reactivity of the dichloro-substituted analogue.

General Reaction Principle

The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol: Acylation using Acyl Chlorides

This protocol describes a general and highly efficient method for the N-acylation of this compound using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by the careful addition of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-acylated this compound.[1][2]

Data Presentation: Comparison of General Acylation Protocols

The following table summarizes various reaction conditions for the acylation of 2-aminobenzothiazole, providing a comparative overview to aid in method selection and optimization for the 4,7-dichloro substituted analogue.

| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Yield | Reference |

| Acyl Chloride Method | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75% | [2] |

| Acetic Acid Method | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88% | [3] |

| Anhydride Method | Succinic Anhydride | Glacial Acetic Acid | Reflux | 5 hours (est.) | N/A | [2] |

Mandatory Visualization

Caption: Experimental workflow for the N-acylation of this compound.

References

The Role of 2-Amino-4,7-dichlorobenzothiazole in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,7-dichlorobenzothiazole is a halogenated heterocyclic amine with potential as a scaffold in the design and synthesis of novel kinase inhibitors. The presence of two chlorine atoms on the benzothiazole ring offers opportunities for modulating the physicochemical properties and biological activity of resulting compounds. This document provides an overview of the application of the broader 2-aminobenzothiazole scaffold in kinase inhibitor development, along with extrapolated protocols for the potential synthesis and evaluation of derivatives of this compound. While specific examples of kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the principles of medicinal chemistry and known synthetic routes for analogous compounds provide a strong foundation for its exploration in drug discovery.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds, including numerous kinase inhibitors. The aromatic nature of the bicyclic system and the presence of a reactive amino group at the 2-position allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine, onto the benzothiazole ring can significantly impact a molecule's properties. Halogens can influence binding affinity through halogen bonding, alter metabolic stability, and modulate lipophilicity, all of which are critical parameters in drug design. Specifically, the 4,7-dichloro substitution pattern on the 2-aminobenzothiazole scaffold is of interest for its potential to confer unique pharmacological profiles to derivative compounds.

Kinase Targets and Signaling Pathways

Derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit a range of protein kinases, implicating them in the modulation of key signaling pathways crucial for cancer cell proliferation and survival. While direct evidence for inhibitors from this compound is limited, based on analogous structures, potential kinase targets and pathways include:

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Many 2-aminobenzothiazole derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

-

CDKs (Cyclin-Dependent Kinases): These kinases are essential for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

-

Aurora Kinases: These are serine/threonine kinases that play a key role in mitosis. Their inhibition can disrupt cell division and induce cancer cell death.

-

GSK-3β (Glycogen Synthase Kinase 3β) and CK2 (Casein Kinase 2): These kinases are involved in a variety of cellular processes, and their inhibition has been explored for cancer therapy.

The following diagram illustrates a generalized signaling pathway that can be targeted by 2-aminobenzothiazole-based kinase inhibitors.

Caption: Generalized PI3K/Akt/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.

Quantitative Data

| Kinase Target | Compound Class | IC₅₀ (nM) | Reference |

| PI3Kα | 2-Aminobenzothiazole derivative | 1.03 | [1] |

| PI3Kβ | 2-Aminobenzothiazole derivative | 350 | [1] |

| CDK2 | 2-Aminobenzothiazole derivative | 4290 | [1] |

| Aurora B | 2-Aminobenzothiazole derivative | 90 | [2] |

| CSF1R | 2-Aminobenzothiazole derivative | 1.4 | [1] |

| EGFR | 2-Aminobenzothiazole derivative | 173 | [1] |

| VEGFR-2 | 2-Aminobenzothiazole derivative | 150 | [1] |

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using a 2-aminobenzothiazole scaffold. These can be adapted for the use of this compound as a starting material.

Protocol 1: Synthesis of N-Aryl-2-aminobenzothiazole Derivatives via Buchwald-Hartwig Amination

This protocol describes the coupling of a 2-aminobenzothiazole with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of Urea Derivatives from this compound

This protocol outlines the formation of a urea linkage, a common motif in kinase inhibitors.

Materials:

-

This compound

-

Isocyanate derivative

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a dry reaction vessel under an inert atmosphere.

-

Add the isocyanate derivative (1.05 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for urea derivative synthesis.

Conclusion

While direct and extensive research on kinase inhibitors derived from this compound is not prominent in the current body of scientific literature, the foundational knowledge of 2-aminobenzothiazole chemistry provides a robust framework for its exploration. The general synthetic protocols and the understanding of key kinase targets for the broader 2-aminobenzothiazole class serve as a valuable starting point for researchers. The unique electronic and steric properties conferred by the 4,7-dichloro substitution pattern warrant further investigation to unlock its potential in the development of novel and effective kinase inhibitors. Future studies are encouraged to synthesize and evaluate a library of compounds based on this scaffold to elucidate its structure-activity relationships and identify promising lead candidates for drug development.

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4,7-dichlorobenzothiazole and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Amino-4,7-dichlorobenzothiazole and related analogs to identify and characterize potential drug candidates, with a primary focus on anticancer applications.

The protocols outlined below are based on established HTS methodologies for similar small molecules and can be adapted for the specific compound of interest. They include both initial cell-based phenotypic screens to assess broad cytotoxic effects and more targeted assays to elucidate potential mechanisms of action, such as kinase inhibition.

Data Presentation: Anticancer Activity of Substituted Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different human cancer cell lines, providing a comparative dataset for hit validation and lead optimization studies.

| Compound ID | Structure/Substitution | Cell Line | Assay Type | IC50 (µM) | Reference |

| 1 | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | NCI-60 Screen | 0.0718 | [1] |

| 2 | 2-aminobenzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colon) | Antiproliferative | 7.44 | [2] |

| 3 | 2-aminobenzothiazole-Thiazolidinedione Hybrid | MCF-7 (Breast) | Antiproliferative | 8.27 | [2] |

| 4 | 2-aminobenzothiazole-Thiazolidinedione Hybrid | HepG2 (Liver) | Antiproliferative | 9.99 | [2] |

| 5 | Pyridine containing pyrimidine derivative | Colo205 (Colon) | MTT Assay | 5.04 | [3] |

| 6 | Pyridine containing pyrimidine derivative | U937 (Lymphoma) | MTT Assay | 13.9 | [3] |

| 7 | Naphthalimide derivative | HT-29 (Colon) | Cytotoxicity | 3.72 | [4] |

| 8 | Naphthalimide derivative | A549 (Lung) | Cytotoxicity | 4.074 | [4] |

| 9 | OMS5 (4-Nitroaniline derivative) | A549 (Lung) | Anticancer | 22.13 | [5] |

| 10 | OMS14 (piperazine-4-nitroaniline derivative) | MCF-7 (Breast) | Anticancer | 61.03 | [5] |

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Cytotoxicity

This protocol describes a primary HTS assay to identify compounds with cytotoxic or anti-proliferative effects against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-